diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
CAS No.: 1212145-02-2
Cat. No.: VC0037096
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.681
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212145-02-2 |
|---|---|
| Molecular Formula | C9H16ClNO3 |
| Molecular Weight | 221.681 |
| IUPAC Name | ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO3.ClH/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m1./s1 |
| Standard InChI Key | AOQQPBDWIFYSRA-ICDZOTBQSA-N |
| SMILES | CCOC(=O)C1C2CCC(C1N)O2.Cl |
Introduction
Structural Characteristics
Molecular Properties
The molecular formula of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is C9H16ClNO3, with a molecular weight of 221.68 g/mol . The structure contains several key features that contribute to its chemical properties and potential biological activities:
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A 7-oxabicyclo[2.2.1]heptane scaffold with an oxygen bridge
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An amino group at the 3-position with exo stereochemistry
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A carboxylic acid ethyl ester group at the 2-position, also with exo stereochemistry
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A hydrochloride salt form that influences solubility and ionization properties
Table 1: Basic Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClNO3 |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
| Parent Compound | Ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Stereochemistry and Configuration
The stereochemistry of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is precisely defined in its IUPAC name: ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride . This nomenclature provides specific information about the absolute configuration at each stereogenic center within the molecule. The (1R,2S,3R,4S) descriptor indicates the spatial arrangement of atoms, which is crucial for understanding its three-dimensional structure and potential biological interactions.
The "diexo" prefix in the common name indicates that both the amino group at position 3 and the carboxylic acid ethyl ester group at position 2 are oriented on the exo face of the bicyclic system, opposite to the oxygen bridge . This specific stereochemical arrangement distinguishes it from other possible stereoisomers and can significantly influence its chemical reactivity and biological properties.
Chemical Identifiers
For computational and database purposes, the compound can be represented using various chemical notations:
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InChI: InChI=1S/C9H15NO3.ClH/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m1./s1
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SMILES: CCOC(=O)[C@@H]1[C@H]2CCC@@HO2.Cl
These identifiers provide standardized representations of the compound's structure, enabling accurate identification across chemical databases and computational systems.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of oxanorbornane-based structures typically involves a Diels-Alder reaction as a key step in constructing the bicyclic framework . For compounds containing the 7-oxa-bicyclo[2.2.1]heptane scaffold, furan often serves as the diene component, introducing the oxygen atom into the bicyclic structure during the cycloaddition reaction.
Synthetic Strategies for Related Compounds
Research by Ferenc Miklós and colleagues provides valuable insights into the preparation of diexo-oxanorbornane-fused heterocycles, which may follow similar synthetic pathways . Their work involved the reaction of diexo-oxanorbornanedicarboxylic anhydride with various reagents to yield fused heterocyclic systems with defined stereochemistry.
A plausible synthetic route for diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride might involve:
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Formation of the oxabicyclic framework through a Diels-Alder reaction between furan and an appropriate dienophile
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Introduction or modification of functional groups to achieve the required substitution pattern
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Stereoselective introduction of the amino group at the 3-position
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Esterification of the carboxylic acid function to form the ethyl ester
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Formation of the hydrochloride salt under controlled conditions
The specific conditions and reagents for each step would need to be carefully optimized to ensure the desired stereochemistry and purity of the final product.
Chemical Properties and Reactivity
Physical Properties
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is expected to be a crystalline solid at room temperature, based on the properties of similar bicyclic amino acid derivatives. As a hydrochloride salt, it likely exhibits improved water solubility compared to its free base form (Ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate) .
The presence of both polar and non-polar functional groups within the molecule would influence its solubility profile across different solvents. The amino group, as a hydrochloride salt, provides a hydrophilic center, while the ethyl ester contributes hydrophobic character.
Chemical Reactivity
The reactivity of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is primarily determined by its functional groups:
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The primary amino group, though protonated in the hydrochloride form, can participate in various reactions including:
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Nucleophilic substitution reactions
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Amide formation with carboxylic acids or acid derivatives
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Schiff base formation with aldehydes and ketones
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The ethyl ester group is susceptible to:
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Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid
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Transesterification reactions
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Reduction to primary alcohols using appropriate reducing agents
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The bicyclic framework, particularly the oxygen bridge, may influence the reactivity of adjacent functional groups through electronic and steric effects.
Biological Activities and Applications
Enzyme Inhibition Properties
While specific data on diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is limited, research on related compounds provides valuable insights. A recent study explored the inhibitory effects of a related compound on specific enzymes involved in metabolic pathways, with results indicating significant inhibition at concentrations above 50 μM. This suggests potential enzyme inhibitory activities that might be shared by our target compound, although direct evidence would require specific testing.
The rigid bicyclic structure with defined stereochemistry can provide selective binding to enzyme active sites, potentially leading to specific inhibitory effects. The amino and ester functional groups can participate in hydrogen bonding and other interactions with amino acid residues in protein binding pockets.
| Application Area | Potential Role | Rationale |
|---|---|---|
| Enzyme Inhibitors | Active pharmaceutical ingredients | Specific binding to enzyme active sites |
| Peptidomimetics | Building blocks for peptide-based drugs | Conformational restriction enhancing target selectivity |
| Drug Delivery | Prodrug components | Ester functionality allowing controlled release |
| Structural Scaffolds | Templates for medicinal chemistry | Rigid framework for rational drug design |
Structure-Activity Relationships
Comparison with Structural Analogs
Table 3: Comparison with Structural Analogs
| Compound | Structural Differences | Potential Impact on Properties |
|---|---|---|
| diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride | Reference compound | - |
| Ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate | Free base form (not HCl salt) | Decreased water solubility, different ionization state |
| diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid | Lacks ethyl ester, free acid | Increased polarity, different pharmacokinetic profile |
| endo-3-Amino-7-oxa-bicyclo[2.2.1]heptane derivatives | Different stereochemistry | Altered 3D structure, different binding properties |
The comparison highlights how subtle structural modifications can potentially lead to significant changes in physicochemical properties and biological activities. The hydrochloride salt form, the presence of the ethyl ester, and the specific stereochemistry all contribute to the unique properties of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride.
Research Applications
Use in Organic Synthesis
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride represents a potentially valuable building block for organic synthesis due to its well-defined stereochemistry and functional group pattern. The compound could serve as a precursor for the synthesis of more complex molecules, particularly those requiring precise spatial arrangement of functional groups.
Research on related oxanorbornane derivatives has demonstrated their utility in constructing fused heterocyclic systems . The diexo stereochemistry provides a specific platform for further derivatization, potentially leading to novel compounds with interesting properties.
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